(E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the retrieved information, a similar compound “(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one” was synthesized by reacting 2-acetylfuran with the appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic acid solution .Scientific Research Applications
Synthetic Methodologies and Characterization
- The synthesis and characterization of related pyrazole derivatives, such as ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, through aldol condensation, highlight the utility of pyrazole and furan-based compounds in organic synthesis. These methodologies offer insights into the formation of compounds with similar structural motifs to (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, including the use of spectroscopic analyses for structure confirmation (Singh, Rawat, & Sahu, 2014).
Functionalized Heterocycles Synthesis
- Research into the formation of dihydrothiopyrano[3,4-b]furans and related heterocyclic structures from alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates showcases the potential of furan and acrylate derivatives in generating novel ring systems. This work underscores the synthetic versatility of compounds bearing furan and acrylamide functionalities, which can be extrapolated to the synthesis and application of (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide derivatives (Pevzner, 2021).
Heterocyclic Compounds as Anti-tumor Agents
- The development of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives from related acrylamide and pyrazole precursors as anti-tumor agents illustrates the medicinal chemistry applications of heterocyclic compounds. These studies demonstrate the therapeutic potential of structurally complex heterocycles, suggesting a promising avenue for the exploration of (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide and its derivatives in oncology (Nassar, Atta-Allah, & Elgazwy, 2015).
properties
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-18(16-6-3-11-23-16)14(2)21(20-13)10-9-19-17(22)8-7-15-5-4-12-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAYWGAGCRQRLI-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CS2)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CS2)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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